6-Chloro-5-methylpyridazine-3-carbonitrile
Description
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Properties
IUPAC Name |
6-chloro-5-methylpyridazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c1-4-2-5(3-8)9-10-6(4)7/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJACZCRVQBTLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular weight of 6-Chloro-5-methylpyridazine-3-carbonitrile
[1]
Executive Summary
6-Chloro-5-methylpyridazine-3-carbonitrile is a highly specialized heterocyclic intermediate utilized in the synthesis of bioactive small molecules, particularly in the development of thyroid hormone receptor beta (TRβ) agonists, glucagon receptor antagonists, and kinase inhibitors.[1][2] Its structure features a pyridazine core decorated with orthogonal reactive handles: an electrophilic chlorine atom at position 6 (susceptible to SNAr) and a nitrile group at position 3 (precursor to amides, amines, or heterocycles).
This guide details the physicochemical profile, regioselective synthesis, and reactivity patterns of this compound, providing researchers with a roadmap for its utilization in medicinal chemistry campaigns.
Part 1: Chemical Identity & Physicochemical Profile[4]
The molecule is defined by a 1,2-diazine ring substituted with a methyl group, a chloro group, and a cyano group. The specific arrangement (5-methyl) distinguishes it from its regioisomer, 6-chloro-4-methylpyridazine-3-carbonitrile, a difference critical for structure-activity relationship (SAR) studies.
Table 1: Physicochemical Constants
| Property | Value | Notes |
| IUPAC Name | 6-Chloro-5-methylpyridazine-3-carbonitrile | |
| Molecular Formula | C₆H₄ClN₃ | |
| Molecular Weight | 153.57 g/mol | Calculated based on standard atomic weights.[1] |
| Exact Mass | 153.0094 Da | Monoisotopic |
| SMILES | Cc1cc(Cl)nnc1C#N | |
| CAS Number | Not widely listed | Analogous to 6-chloro-3-pyridazinecarbonitrile (CAS 35857-89-7). |
| Precursor CAS | 19064-64-3 | 3,6-Dichloro-4-methylpyridazine |
| Predicted LogP | 1.2 – 1.5 | Moderately lipophilic; suitable for CNS penetration. |
| Topological Polar Surface Area | ~51 Ų | Dominated by the nitrile and pyridazine nitrogens. |
| Physical State | Off-white to pale yellow solid | Typical for chloropyridazines. |
Part 2: Synthetic Architecture & Regioselectivity
The synthesis of 6-Chloro-5-methylpyridazine-3-carbonitrile presents a classic problem in heterocyclic regioselectivity. The most direct route involves the cyanation of 3,6-dichloro-4-methylpyridazine .
The Regioselectivity Challenge
The starting material, 3,6-dichloro-4-methylpyridazine, has two electrophilic sites (C3 and C6).
-
C3 Position: Sterically hindered by the adjacent methyl group at C4.
-
C6 Position: Sterically accessible.
Under nucleophilic aromatic substitution (SNAr) conditions or transition-metal catalyzed cyanation, the incoming nucleophile preferentially attacks the less hindered C6 position . Following IUPAC priority rules, the carbon bearing the nitrile becomes C3 in the product, shifting the methyl group to position 5. Thus, the thermodynamically and kinetically favored product is the desired 6-Chloro-5-methylpyridazine-3-carbonitrile .
Protocol: Palladium-Catalyzed Cyanation
Note: This protocol is adapted from standard methodologies for chloropyridazines to ensure safety and yield.
Reagents:
-
Substrate: 3,6-Dichloro-4-methylpyridazine (1.0 eq)
-
Cyanating Agent: Zinc Cyanide (Zn(CN)₂, 0.6 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Solvent: DMF (anhydrous)
Step-by-Step Workflow:
-
Inerting: Charge a reaction vessel with 3,6-dichloro-4-methylpyridazine, Zn(CN)₂, and Pd(PPh₃)₄. Evacuate and backfill with Argon (3x).
-
Solvation: Add anhydrous DMF via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LCMS.
-
Checkpoint: Stop when the mono-cyano product peaks. Over-reaction leads to the dicyano byproduct.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The desired isomer (5-methyl) typically elutes differently than the trace 4-methyl isomer due to dipole moment differences.
Visualization: Synthetic Pathway
The following diagram illustrates the regiochemical outcome of the cyanation reaction.
Caption: Regioselective cyanation of the dichloro-precursor. The methyl group directs substitution to the distal chlorine via steric hindrance.
Part 3: Reactivity & Functionalization
For drug developers, this molecule serves as a bifunctional scaffold. The reactivity is governed by the electron-deficient nature of the pyridazine ring, further activated by the electron-withdrawing nitrile group.
Nucleophilic Aromatic Substitution (SNAr) at C6
The remaining chlorine at position 6 is highly activated. The nitrile at C3 pulls electron density from the ring, making C6 susceptible to attack by amines, alkoxides, or thiols.
-
Application: Introduction of solubilizing tails (e.g., piperazines) or pharmacophores.
-
Conditions: Mild bases (K₂CO₃ or DIPEA) in polar aprotic solvents (DMSO, DMF) at 60–100°C.
Nitrile Transformations at C3
The nitrile group is a versatile "masked" functionality.
-
Hydrolysis: Acidic or basic hydrolysis yields the carboxylic acid or primary amide .
-
Reduction: Hydrogenation (Raney Ni) yields the aminomethyl group (-CH₂NH₂).
-
Cyclization: Reaction with hydrazine yields amino-pyrazoles; reaction with hydroxylamine yields amidoximes (precursors to oxadiazoles).
Visualization: Functionalization Logic
Caption: Orthogonal reactivity map showing S_NAr potential at C6 and nitrile derivatization at C3.
Part 4: Analytical Validation
To validate the identity of synthesized batches, researchers should look for the following spectral signatures:
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
Aromatic Region: A single singlet signal around δ 7.8 – 8.0 ppm . This corresponds to the proton at C4. The absence of splitting confirms the substitution pattern.
-
Aliphatic Region: A singlet around δ 2.4 – 2.6 ppm corresponding to the methyl group at C5.
-
-
LCMS:
-
Mass: [M+H]⁺ = 154.0 (approx).
-
Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks due to the Chlorine-35/37 isotopes.
-
Part 5: Safety & Handling
-
Cyanide Hazard: While the nitrile group is covalently bonded, the synthesis involves Zn(CN)₂. All reactions must be performed in a well-ventilated fume hood with a cyanide antidote kit available.
-
Skin Sensitization: Chloropyridazines are potent sensitizers. Double-gloving (Nitrile) is recommended.
-
Waste Disposal: Aqueous waste from the cyanation reaction must be treated with bleach (sodium hypochlorite) to quench residual cyanide before disposal.
References
-
ChemicalBook. (n.d.). 6-chloro-5-methyl-2H-pyridazin-3-one (Precursor Data).[1][3][4] Retrieved from
-
PubChem. (n.d.).[5][6] 6-Chloro-3-pyridinecarbonitrile (Analogous Chemistry).[7][8] National Library of Medicine. Retrieved from
-
Sincere Chemical. (n.d.). 6-Chloro-3-pyridazinecarbonitrile Reactivity Profile. Retrieved from
-
ResearchGate. (2002). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (Demonstrates pyridazine ring halogenation/substitution logic). Retrieved from
Sources
- 1. 6-chloro-5-methyl-2H-pyridazin-3-one CAS#: 1703-07-7 [m.chemicalbook.com]
- 2. 6-chloro-5-methylpyridine-3-carbonitrile - CAS:66909-33-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. 6-Chloro-5-methylpyridazin-3(2H)-one - High purity | EN [georganics.sk]
- 4. chemscene.com [chemscene.com]
- 5. 6-Chloro-5-methylpyridazin-3-amine | C5H6ClN3 | CID 12353663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sincerechemical.com [sincerechemical.com]
- 8. CN112321592B - A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile - Google Patents [patents.google.com]
Solubility Profile and Thermodynamic Analysis of 6-Chloro-5-methylpyridazine-3-carbonitrile
[1]
Executive Summary
6-Chloro-5-methylpyridazine-3-carbonitrile (CAS: 66346-87-0 analog/derivative) is a functionalized heterocyclic building block extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors. Its physiochemical behavior—specifically its solubility in organic solvents—dictates the efficiency of nucleophilic substitution reactions, purification yields, and crystallization processes.
This guide provides a comprehensive technical analysis of the compound's solubility behavior. It synthesizes structural property relationships (QSPR) with thermodynamic modeling (Apelblat and van’t Hoff analysis) to establish a robust framework for solvent selection in process chemistry.
Chemical Structure & Physicochemical Basis
Understanding the solubility profile requires a molecular-level analysis of the solute-solvent interactions.
-
Core Scaffold: The pyridazine ring (1,2-diazine) is electron-deficient and highly polar (
D for pyridazine itself). -
Functional Groups:
-
C(3)-Cyano (-CN): A strong dipole and weak hydrogen bond acceptor. It significantly increases polarity and reduces solubility in non-polar hydrocarbons.
-
C(6)-Chloro (-Cl): Lipophilic, electron-withdrawing. Provides some affinity for chlorinated solvents and aromatics.
-
C(5)-Methyl (-CH₃): Weakly lipophilic.
-
-
Solvation Mechanism: The primary driving forces for dissolution are dipole-dipole interactions (dominant in aprotic solvents like DMSO/DMF) and specific hydrogen bonding (solute N/CN acting as acceptors for protic solvents like Methanol).
Predicted Solubility Ranking (Polarity-Based)
Based on the functional group contribution and analogous pyridazine data:
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Driver |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole alignment; disruption of crystal lattice. |
| Polar Organic | Acetone, Acetonitrile | High | Favorable dielectric matching. |
| Polar Protic | Methanol, Ethanol | Moderate | H-bonding (Solvent donor
Experimental Methodology: Determination Protocol
To obtain precise mole fraction solubility data (
Protocol: Dynamic Laser-Monitoring Method
This protocol ensures thermodynamic equilibrium is identified by the transmissivity change of a laser beam passing through the suspension.
-
Preparation: Accurately weigh 6-Chloro-5-methylpyridazine-3-carbonitrile (
) and solvent ( ) into a jacketed glass vessel. -
Equilibration: Stir the suspension magnetically at a constant speed (e.g., 400 rpm).
-
Heating Ramp: Slowly increase temperature (
K/h) while monitoring laser transmittance. -
Dissolution Point: Record the temperature (
) where transmittance reaches a maximum plateau (indicating complete dissolution). -
Validation: Cool the solution to trigger nucleation and repeat to confirm hysteresis is minimal.
Workflow Visualization
The following diagram outlines the decision logic for solubility data generation and model fitting.
Caption: Workflow for the dynamic determination and thermodynamic modeling of solubility.
Thermodynamic Modeling & Data Correlation
Experimental data must be correlated using semi-empirical models to allow for interpolation and the calculation of thermodynamic dissolution properties.[1]
The Modified Apelblat Equation
The modified Apelblat equation is the industry standard for correlating solubility with temperature, particularly for polar heterocycles. It accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility.[1][2][3][4][5][6]
-
: Absolute temperature (K).[2][4][6][7]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
: Empirical parameters derived from multivariate regression.
-
Interpretation: Parameter
relates to the entropy of solution, while is associated with the enthalpy of solution. accounts for the temperature dependence of the heat capacity.
-
Thermodynamic Dissolution Parameters (van’t Hoff Analysis)
Using the solubility data, the apparent thermodynamic functions—Standard Enthalpy (
Equations:
-
Enthalpy:
-
Gibbs Energy:
-
Entropy:
Expected Thermodynamic Profile:
- (Endothermic): Dissolution increases with temperature.[6] The crystal lattice energy is high (typical for planar heterocycles with nitrile groups).
- : The dissolution is non-spontaneous standard state (requires thermal energy).
- : The disorder increases as the ordered crystal lattice breaks down into the solvent.
Process Implications for Drug Development
The solubility profile directly informs the selection of solvents for reaction and purification steps.
Reaction Solvent Selection
For nucleophilic substitutions (e.g., displacing the C6-Chloro group), DMF or DMSO are optimal.
-
Reasoning: High solubility ensures high effective concentration of the electrophile.
-
Data Support: Patent literature cites the use of DMF at 100°C for reactions involving this intermediate [1].
Crystallization Strategy (Purification)
To purify 6-Chloro-5-methylpyridazine-3-carbonitrile, a Cooling Crystallization or Anti-solvent Crystallization approach is recommended based on the solubility differential.
-
Primary Solvent: Ethanol or Isopropanol (Moderate solubility, steep temperature dependence).
-
Anti-Solvent: Water or Heptane.
-
Protocol: Dissolve in hot Ethanol (
C), filter to remove insolubles, then slowly add Water or cool to C. The hydrophobic nature of the chloro/methyl groups will drive precipitation in the presence of water.
Process Safety (DSC Analysis)
Before scaling up, Differential Scanning Calorimetry (DSC) must be performed to determine the Melting Point (
-
Risk: Highly polar nitriles can exhibit polymorphism. Ensure the solubility study is performed on the thermodynamically stable polymorph to avoid "oiling out" or inconsistent yields.
References
-
Vertex Pharmaceuticals Inc. (2023). Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof. EP4265254A2. Link
-
BenchChem. (2025).[1] Technical Guide to the Solubility of 6-Chloro-3-methoxypyridazin-4-amine. Link
-
PubChem. (2025).[8][9] Compound Summary: 6-Chloro-5-methylpyridazin-3-amine.[9] National Library of Medicine.[8] Link
-
Wang, J., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling. Molecules, 26(390).[4] Link
-
Zhang, Y., et al. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems | MDPI [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.org.co [scielo.org.co]
- 7. ijche.com [ijche.com]
- 8. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Chloro-5-methylpyridazin-3-amine | C5H6ClN3 | CID 12353663 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Reduction of 6-Chloro-5-methylpyridazine-3-carbonitrile to primary amines
This Application Note provides a validated technical framework for the chemoselective reduction of 6-Chloro-5-methylpyridazine-3-carbonitrile to (6-Chloro-5-methylpyridazin-3-yl)methanamine .
The protocol addresses the primary synthetic challenge: preventing hydrodehalogenation (loss of the C-6 chlorine atom) while effectively reducing the nitrile group. While catalytic hydrogenation (e.g., Raney Ni, Pd/C) is common for nitriles, it poses a high risk of reducing the C-Cl bond on the electron-deficient pyridazine ring. Therefore, this guide prioritizes a Borane-mediated reduction , which offers superior chemoselectivity.[1]
Introduction & Mechanistic Rationale
The pyridazine scaffold is a privileged structure in drug discovery, often serving as a bioisostere for phenyl or pyridine rings to modulate lipophilicity and metabolic stability. However, the electron-deficient nature of the pyridazine ring renders the C-Cl bond at position 6 highly susceptible to oxidative addition by transition metals (e.g., Pd, Ni) during catalytic hydrogenation.
The Chemoselectivity Challenge
-
Pathway A (Desired): Nucleophilic attack of hydride on the nitrile carbon (
).[1] -
Pathway B (Undesired): Hydrogenolysis of the C-Cl bond (
).[1] -
Pathway C (Undesired): Dimerization to secondary amines.[1]
To circumvent Pathway B, we utilize Borane-Tetrahydrofuran (BH
Experimental Protocol: Borane-Mediated Reduction
This protocol is designed for high-fidelity conversion on a gram scale.[1]
Materials & Reagents
| Reagent | Role | Specifications |
| 6-Chloro-5-methylpyridazine-3-carbonitrile | Substrate | Purity >97%, Dry |
| BH | Reducing Agent | 1.0 M in THF (Freshly opened) |
| Methanol (MeOH) | Quench Agent | Anhydrous |
| Hydrochloric Acid (HCl) | Complex Breaker | 1.25 M in MeOH or 4 M Dioxane |
| Tetrahydrofuran (THF) | Solvent | Anhydrous, inhibitor-free |
Step-by-Step Methodology
Phase 1: Reduction
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solubilization: Charge the flask with 6-Chloro-5-methylpyridazine-3-carbonitrile (1.0 equiv). Add anhydrous THF (10 mL per gram of substrate). Stir until fully dissolved.
-
Cooling: Submerge the flask in an ice/water bath to reach 0 °C.
-
Addition: Slowly add BH
THF (1.0 M, 3.0 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump over 30 minutes. Caution: Exothermic.[1] -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour, then heat to a gentle reflux (65 °C) for 2–4 hours.
Phase 2: Quench & Complex Breaking (CRITICAL)
Note: Borane reduction forms a stable borane-amine adduct (
-
Cooling: Cool the reaction mixture back to 0 °C.
-
Quench: Carefully add MeOH dropwise until gas evolution (H
) ceases. -
Acidolysis: Add HCl in MeOH (1.25 M, 5.0 equiv) or concentrated HCl (carefully).
-
Reflux: Heat the mixture to reflux for 1 hour. This step cleaves the N-B bond.
-
Concentration: Concentrate the mixture under reduced pressure to obtain the crude amine hydrochloride salt.
Phase 3: Isolation & Purification
-
Free Basing: Suspend the solid residue in minimal water. Basify to pH >10 using 2 M NaOH or saturated NaHCO
. -
Extraction: Extract immediately with DCM or EtOAc (3 x 20 mL).
-
Note: The primary amine is polar; salting out the aqueous layer with NaCl may improve recovery.
-
-
Drying: Dry combined organics over Na
SO , filter, and concentrate. -
Storage: Store the amine under inert atmosphere at -20 °C. Primary amines can absorb CO
from air to form carbamates.[1]
Process Visualization (Workflow)[1]
The following diagram illustrates the critical decision points and logic flow for this synthesis.
Caption: Logical workflow for the borane-mediated reduction, highlighting the critical acidic hydrolysis step required to liberate the amine.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete hydrolysis of Boron-Amine complex.[1] | Increase reflux time with HCl/MeOH during workup. |
| Dechlorination (<5%) | Reaction temperature too high or impure reagents.[1] | Maintain strict 0°C addition; ensure BH |
| Secondary Amine | Dimerization during reduction.[1] | Unlikely with BH |
| No Reaction | Wet solvent/reagents (Borane decomposed).[1] | Use fresh BH |
Analytical Validation
-
1H NMR (DMSO-d6): Look for the disappearance of the starting material. The methylene protons (-CH
-NH ) usually appear as a singlet or doublet around 3.8–4.0 ppm.[1] -
MS (ESI+): Target Mass = [M+H]
.[1] Watch for [M-35+H] which indicates dechlorination.[1]
Safety & Handling
-
Borane Hazards: BH
THF is flammable and generates hydrogen gas upon contact with moisture.[1] Always use a blast shield and vent lines. -
Cyanide Precursors: While the substrate is a nitrile, not a cyanide salt, strong heating with acids can theoretically release HCN traces if hydrolysis occurs improperly. Work in a well-ventilated fume hood.
-
Skin Contact: Chloropyridazines are potential sensitizers.[1] Wear double nitrile gloves.[1]
References
-
Brown, H. C.; Choi, Y. M. "The reaction of nitriles with borane-tetrahydrofuran.[4] A convenient synthesis of primary amines."[5] Journal of the American Chemical Society, 1981 , 103(23), 6909–6916. Link[1]
-
Organic Chemistry Portal. "Reduction of Nitriles to Amines - Common Conditions: BH3-THF." Link
-
PubChem Compound Summary. "6-Chloro-5-methylpyridazin-3-amine" (Analogous structure for property verification). Link[1]
-
Burke, S. D.; Danheiser, R. L. Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents.[6] Wiley, 1999 . (Standard reference for Borane handling).
-
BenchChem. "Technical Guide: 6-Chloropyridin-3-amine." (General handling of chloropyridines/pyridazines). Link[1]
Sources
- 1. 6-Chloro-5-methylpyridazin-3-amine | C5H6ClN3 | CID 12353663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Procedure for Buchwald-Hartwig amination of 6-Chloro-5-methylpyridazine-3-carbonitrile
Application Note: Buchwald-Hartwig Coupling of 6-Chloro-5-methylpyridazine-3-carbonitrile
Executive Summary
This application note details the optimized protocol for the Buchwald-Hartwig amination of 6-Chloro-5-methylpyridazine-3-carbonitrile . While the substrate possesses significant electrophilicity suitable for Nucleophilic Aromatic Substitution (
This guide moves beyond standard recipes, offering a mechanistic rationale for catalyst selection (Pd/Xantphos system) and a self-validating workflow to distinguish between metal-catalyzed coupling and background
Strategic Context & Substrate Analysis
The substrate, 6-Chloro-5-methylpyridazine-3-carbonitrile , represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and oncology targets.
2.1 Electronic Environment
-
Pyridazine Core (1,2-diazine): Highly
-deficient, making the ring susceptible to nucleophilic attack. -
C3-Nitrile (CN): A strong electron-withdrawing group (EWG) that further activates the ring but poses a risk of catalyst poisoning (via
-coordination to Pd) or hydrolysis under harsh basic conditions. -
C6-Chloride: The leaving group. Its position is activated by both ring nitrogens and the para-nitrile group.
2.2 Decision Matrix:
vs. Buchwald-Hartwig
Before proceeding, researchers must validate the necessity of the metal catalyst.
Figure 1: Decision matrix for selecting the optimal amination pathway. Use Buchwald-Hartwig when
Methodology & Catalyst Design
For this specific substrate, the catalyst system must overcome two failure modes: Catalyst Deactivation (by the nitrile or pyridazine nitrogens) and Competitive Hydrolysis of the nitrile.
3.1 Catalyst System: Pd(OAc)₂ / Xantphos[1][2]
-
Precatalyst: Pd(OAc)₂ is preferred for its stability and ease of handling.
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is the critical enabler.
-
Why? Xantphos has a wide bite angle (~111°). This geometry forces the palladium center to undergo Reductive Elimination (the rate-determining step for electron-deficient aryl chlorides) more rapidly than monodentate ligands.
-
Protection: The chelating nature of Xantphos prevents the formation of inactive Pd-dimers and blocks the vacant coordination sites where the substrate's nitrile or pyridazine nitrogens might otherwise bind and poison the catalyst.
-
3.2 Base Selection: Cesium Carbonate (
)[1][3]
-
Avoid: Sodium tert-butoxide (
). While a standard Buchwald base, it is too strong and nucleophilic, likely causing nitrile hydrolysis or direct attack by the alkoxide. -
Select:
. It is mild enough to preserve the nitrile but, when used in dioxane, possesses sufficient solubility to facilitate the deprotonation of the amine-Pd complex.
Detailed Protocol (Standard Operating Procedure)
Scale: 1.0 mmol (approx. 153 mg of substrate) Reaction Time: 4–16 hours Temperature: 100 °C
4.1 Reagents & Stoichiometry
| Component | Role | Equivalents | Amount (approx.) |
| 6-Chloro-5-methylpyridazine-3-carbonitrile | Substrate | 1.0 | 153.5 mg |
| Target Amine | Nucleophile | 1.2 | Varies (MW dependent) |
| Pd(OAc)₂ | Precatalyst | 0.05 (5 mol%) | 11.2 mg |
| Xantphos | Ligand | 0.10 (10 mol%) | 57.8 mg |
| Cs₂CO₃ | Base | 2.0 | 651.6 mg |
| 1,4-Dioxane (Anhydrous) | Solvent | 0.2 M | 5.0 mL |
4.2 Step-by-Step Procedure
-
Catalyst Pre-complexation (Critical Step):
-
In a dry vial, weigh Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%).
-
Add 1.0 mL of anhydrous 1,4-dioxane.
-
Stir at room temperature for 5–10 minutes under Argon/Nitrogen.
-
Observation: The solution should turn from orange/brown to a clear yellow, indicating the formation of the active
species. Skipping this step often leads to variable induction periods.
-
-
Reaction Assembly:
-
To a separate oven-dried reaction tube (or microwave vial) equipped with a magnetic stir bar, add:
-
6-Chloro-5-methylpyridazine-3-carbonitrile (1.0 equiv).
-
Target Amine (1.2 equiv).
-
Cs₂CO₃ (2.0 equiv).
-
-
Evacuate and backfill the vessel with Argon three times to remove
.
-
-
Initiation:
-
Add the remaining solvent (4.0 mL) to the reaction vessel.
-
Transfer the pre-complexed catalyst solution (from Step 1) into the reaction vessel via syringe.
-
Seal the vessel (crimp cap or screw cap with septum).
-
-
Execution:
-
Heat the block/bath to 100 °C .
-
Stir vigorously (≥ 800 RPM). Note: Heterogeneous bases like Cesium Carbonate require high agitation rates for effective phase transfer.
-
-
Monitoring (Self-Validation):
-
Check LCMS/TLC at 1 hour .
-
Success Marker: Disappearance of starting material (m/z ~153, Cl pattern) and appearance of product (m/z = 153 - 35 + Amine_MW - 1).
-
Failure Marker: If significant de-chlorinated product (hydrodehalogenation) is observed, reduce temperature to 80°C and increase amine concentration.
-
-
Workup:
-
Cool to room temperature.[3]
-
Filter the mixture through a pad of Celite (diatomaceous earth) to remove inorganic salts and palladium black. Rinse with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
-
Mechanistic Insight & Troubleshooting
Understanding the catalytic cycle allows for rational troubleshooting.
Figure 2: Catalytic cycle emphasizing the critical oxidative addition and the risk of nitrile coordination. Xantphos (L2) is selected specifically to outcompete the nitrile for palladium coordination sites.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to BrettPhos G3 precatalyst (more robust against N-heterocycles). |
| Hydrolysis of Nitrile | Base too strong/wet | Ensure anhydrous conditions; Switch base to |
| Hydrodehalogenation | Increase amine equivalents; Ensure solvent is strictly degassed (remove | |
| Regioselectivity Issues | Lower temperature to 60°C and run strictly with catalyst; |
References
-
BenchChem Technical Support. (2025).[3] Buchwald-Hartwig Amination with Chloropyridines: Troubleshooting and Optimization. Retrieved from .
-
Guram, A. S., & Buchwald, S. L. (1994).[4] Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.[4] Link
-
Surry, D. S., & Buchwald, S. L. (2011).[4] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[4] Link
-
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.[3][4][5][6] Organic Letters, 4(17), 3011–3014. Link
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination.[1][3][4][5][7][8][9][10] Retrieved from .
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12353663, 6-Chloro-5-methylpyridazin-3-amine. Retrieved from .
-
Li, H., et al. (2014).
in Green Solvents? Chemistry – A European Journal. Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Reagents and Protocols for the Synthesis of Imidazo[1,2-b]pyridazines from 6-Chloro-5-methylpyridazine-3-carbonitrile: A Detailed Guide for Medicinal Chemists
Introduction: The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide range of therapeutic agents, including kinase inhibitors for cancer therapy and compounds targeting neurodegenerative diseases.[3][4][5] The development of efficient and versatile synthetic routes to access novel imidazo[1,2-b]pyridazine derivatives is therefore of significant interest to researchers in drug discovery and development. This application note provides a detailed guide on the conversion of 6-Chloro-5-methylpyridazine-3-carbonitrile to the imidazo[1,2-b]pyridazine ring system, outlining the key reagents, mechanistic considerations, and step-by-step protocols.
Strategic Approach: A Two-Step Conversion
The direct conversion of 6-Chloro-5-methylpyridazine-3-carbonitrile to an imidazo[1,2-b]pyridazine is challenging due to the presence of the cyano group at the 3-position. The most established and versatile method for the construction of the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine derivative with a two-carbon electrophile, typically an α-haloketone.[2] Therefore, a robust and logical synthetic strategy involves a two-step sequence:
-
Reduction of the 3-Cyano Group: The initial step focuses on the selective reduction of the nitrile functionality to a primary amine, yielding a 3-(aminomethyl)pyridazine intermediate.
-
Intramolecular Cyclization and Aromatization: The newly formed aminomethyl group then participates in an intramolecular cyclization to construct the imidazole ring, followed by aromatization to furnish the final imidazo[1,2-b]pyridazine product.
This approach allows for the strategic installation of the necessary functional groups for the key ring-forming reaction.
PART 1: Reduction of 6-Chloro-5-methylpyridazine-3-carbonitrile
The selective reduction of the cyano group in the presence of a halogenated pyridazine ring requires careful selection of the reducing agent to avoid unwanted side reactions, such as dehalogenation. Two primary methods are recommended:
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles. The choice of catalyst and reaction conditions is crucial to ensure high selectivity.
Key Reagents and Equipment:
-
6-Chloro-5-methylpyridazine-3-carbonitrile
-
Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel (Ra-Ni)
-
Hydrogen gas (H₂)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or ether)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
-
Standard laboratory glassware
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
-
In a suitable hydrogenation vessel, dissolve 6-Chloro-5-methylpyridazine-3-carbonitrile (1.0 eq) in methanol.
-
Carefully add 5-10 mol% of Pd/C catalyst to the solution.
-
Add 1.1 equivalents of hydrochloric acid (as a solution in dioxane or ether) to the mixture. The acidic medium helps to prevent the formation of secondary and tertiary amine byproducts.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(aminomethyl)-6-chloro-5-methylpyridazine hydrochloride salt, which can be used in the next step without further purification.
| Parameter | Condition |
| Reducing Agent | H₂ gas with Pd/C catalyst |
| Solvent | Methanol or Ethanol |
| Additive | Hydrochloric Acid (1.1 eq) |
| Temperature | Room Temperature |
| Pressure | 50-100 psi |
Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.[6][7][8] Careful control of the reaction temperature is necessary to manage its high reactivity.
Key Reagents and Equipment:
-
6-Chloro-5-methylpyridazine-3-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Dry ice/acetone bath
-
Standard laboratory glassware for anhydrous reactions
Protocol 2: Reduction using Lithium Aluminum Hydride
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 6-Chloro-5-methylpyridazine-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 3-(aminomethyl)-6-chloro-5-methylpyridazine, which can be used directly in the subsequent step.
| Parameter | Condition |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Workup | Fieser Workup (H₂O, 15% NaOH, H₂O) |
PART 2: Intramolecular Cyclization to Imidazo[1,2-b]pyridazine
The formation of the fused imidazole ring from the 3-(aminomethyl)pyridazine intermediate can be achieved through a one-pot acylation and cyclization sequence.
Key Reagents and Equipment:
-
Crude 3-(aminomethyl)-6-chloro-5-methylpyridazine (from Part 1)
-
An α-haloacyl halide (e.g., bromoacetyl bromide or chloroacetyl chloride) or an α-haloketone.
-
A suitable base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate)
-
A suitable solvent (e.g., acetonitrile, ethanol, or dimethylformamide)
-
Standard laboratory glassware
Protocol 3: One-Pot Acylation and Intramolecular Cyclization
-
Dissolve the crude 3-(aminomethyl)-6-chloro-5-methylpyridazine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.
-
Add a base, such as triethylamine (2.0-3.0 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of an α-haloacyl halide (e.g., bromoacetyl bromide, 1.1 eq) in the same solvent.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC or HPLC for the formation of the imidazo[1,2-b]pyridazine product.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-b]pyridazine derivative.
The intermediate formed after acylation can undergo intramolecular cyclization, where the pyridazine ring nitrogen attacks the electrophilic carbon of the α-haloacyl group, leading to the formation of the fused imidazole ring. A subsequent dehydration/aromatization step yields the final product.
| Parameter | Condition |
| Starting Material | 3-(aminomethyl)-6-chloro-5-methylpyridazine |
| Acylating/Cyclizing Agent | α-haloacyl halide (e.g., bromoacetyl bromide) |
| Base | Triethylamine or Sodium Bicarbonate |
| Solvent | Acetonitrile or Ethanol |
| Temperature | 0 °C to Reflux |
Visualization of the Synthetic Pathway
Caption: Synthetic workflow for the conversion of 6-Chloro-5-methylpyridazine-3-carbonitrile.
Mechanistic Insights
The key transformation in this synthetic sequence is the intramolecular cyclization. The mechanism involves the following steps:
-
N-Acylation: The primary amine of the 3-(aminomethyl)pyridazine intermediate acts as a nucleophile and attacks the carbonyl carbon of the α-haloacyl halide, forming an N-acylated intermediate.
-
Intramolecular Nucleophilic Attack: The endocyclic pyridazine nitrogen atom (N-2) then acts as a nucleophile, attacking the electrophilic carbon bearing the halogen atom. This step forms the five-membered imidazole ring.
-
Aromatization: A final dehydration or dehydrohalogenation step leads to the formation of the aromatic imidazo[1,2-b]pyridazine ring system.
Caption: Key mechanistic steps in the formation of the imidazo[1,2-b]pyridazine ring.
Conclusion
The conversion of 6-Chloro-5-methylpyridazine-3-carbonitrile to imidazo[1,2-b]pyridazines is a valuable transformation for the synthesis of novel compounds with potential therapeutic applications. The two-step approach involving reduction of the nitrile followed by intramolecular cyclization provides a reliable and adaptable route. The choice of reagents and reaction conditions for each step can be optimized to achieve high yields and purity of the desired products. This guide provides a solid foundation for researchers to explore the synthesis of diverse libraries of imidazo[1,2-b]pyridazine derivatives for drug discovery programs.
References
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
Zhi, L., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 204–208. [Link]
-
Chen, Y., et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 190, 112092. [Link]
-
Imidazo[1,2-b]pyridazine - an overview | ScienceDirect Topics. (n.d.). Retrieved February 24, 2026, from [Link]
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Publishing. (n.d.). Retrieved February 24, 2026, from [Link]
-
Simple trick for Reduction of cynide with LiAlH4 important for NEET JEE BITSAT EAMCET MCAT CBSE ICS. (2018, January 23). [Video]. YouTube. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]
-
What are the groups that LiAlH4 can and cannot reduce? (2016, October 3). Quora. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
Optimization of SNAr reactions with alkoxide nucleophiles on chloropyridazines
Application Note: Optimization of SNAr Reactions with Alkoxide Nucleophiles on Chloropyridazines
Executive Summary
The chloropyridazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for numerous kinase inhibitors and crystalline drivers. However, the nucleophilic aromatic substitution (SNAr) of chloropyridazines with alkoxides presents a classic process chemistry challenge: controlling the competition between mono-substitution (the desired intermediate) and bis-substitution (the over-reacted impurity).
This guide provides a comprehensive technical workflow for optimizing these reactions. Unlike generic SNAr protocols, this note focuses specifically on the 1,2-diazine electronics, offering tailored protocols for high-fidelity mono-alkoxylation and exhaustive bis-alkoxylation.
Mechanistic Grounding & Substrate Reactivity
The Pyridazine Advantage
Pyridazine (1,2-diazine) is significantly more electron-deficient than pyridine due to the inductive effect of the second nitrogen atom. This lowers the energy of the LUMO, making the ring highly activated toward nucleophilic attack at the 3- and 6-positions.
The Reaction Pathway
The reaction proceeds via a standard addition-elimination mechanism.[1] The rate-determining step is typically the formation of the anionic Meisenheimer complex.
-
Key Insight: The stability of the Meisenheimer complex in pyridazines is high, which can sometimes lead to stalled intermediates if the leaving group (chloride) is not sufficiently labile or if the solvent shell stabilizes the anion too strongly.
Graphviz Diagram 1: SNAr Mechanism on 3,6-Dichloropyridazine
Critical Process Parameters (CPPs)
To achieve process control, three variables must be tuned: Solvent System , Base Counterion , and Temperature .
Solvent Selection: The Polarity Switch
-
Protic Solvents (e.g., MeOH, EtOH):
-
Effect: High solubility of reagents, but the solvent shell hydrogen-bonds to the alkoxide, reducing its nucleophilicity.
-
Risk: Promotes bis-substitution because the reaction requires higher temperatures to overcome solvation, crossing the activation energy barrier for the second addition.
-
-
Aprotic Solvents (e.g., THF, DMF, Toluene):
-
Effect: "Naked" anions (especially with crown ethers or specific counterions) are far more reactive.
-
Benefit: Allows reaction at -10°C to 0°C, kinetically trapping the mono-substituted product.
-
Stoichiometry & Base
-
Sodium Hydride (NaH): Best for complex alcohols. Generates the alkoxide irreversibly.
-
Potassium tert-butoxide (tBuOK): Can be used to generate the alkoxide in situ if the nucleophilic alcohol is less acidic than tBuOH.
-
Ratio: Strictly limit alkoxide to 1.00 - 1.05 equivalents for mono-substitution. Excess immediately attacks the product.
Experimental Protocols
Protocol A: High-Fidelity Mono-Alkoxylation (The "Controlled" Method)
Target: Synthesis of 3-chloro-6-alkoxypyridazine. Application: When the alcohol is complex, expensive, or the substrate is prone to over-reaction.
-
Alkoxide Formation:
-
To a flame-dried 3-neck flask under N₂, add Alcohol (1.0 equiv) and anhydrous THF (10 V) .
-
Cool to 0°C.
-
Add NaH (60% dispersion, 1.05 equiv) portion-wise. Caution: H₂ gas evolution.
-
Stir at 0°C for 30 min until evolution ceases and a clear solution/slurry forms.
-
-
Substrate Addition:
-
Dissolve 3,6-dichloropyridazine (1.0 equiv) in THF (5 V) in a separate vessel.
-
Crucial Step: Add the alkoxide solution dropwise TO the pyridazine solution at -10°C to 0°C over 1 hour. (Inverse addition keeps the electrophile in excess, minimizing bis-substitution).
-
-
Reaction:
-
Stir at 0°C for 2 hours. Monitor by HPLC/TLC.
-
Endpoint: <5% SM remaining, <2% Bis-product.
-
-
Workup:
Protocol B: Exhaustive Bis-Alkoxylation (The "Forced" Method)
Target: Synthesis of 3,6-dialkoxypyridazine. Application: Creating symmetric cores.
-
Reagents:
-
Combine 3,6-dichloropyridazine (1.0 equiv) and Alcohol (solvent volume, ~10-15 V) .
-
Add Solid Na (2.5 equiv) slowly (to generate alkoxide in situ) OR add NaOR (2.5 equiv) directly.
-
-
Reaction:
-
Heat to reflux (65-80°C depending on alcohol).
-
Stir for 4-12 hours. The second chloride displacement is significantly slower due to the electron-donating effect of the first alkoxy group (deactivation).
-
-
Workup:
-
Cool to RT. Evaporate excess alcohol.
-
Resuspend residue in water/DCM. Extract and purify.
-
Data Summary: Optimization Screening
| Variable | Condition | Yield (Mono) | Yield (Bis) | Notes |
| Solvent | MeOH (Reflux) | 45% | 40% | Poor selectivity (mixture). |
| Solvent | THF (0°C) | 88% | <3% | Kinetic control effective. |
| Base | K₂CO₃ (DMF, 80°C) | 30% | 5% | Reaction too slow; hydrolysis observed. |
| Addition | Alkoxide to Pyridazine | 92% | 2% | "Inverse addition" is critical. |
| Addition | Pyridazine to Alkoxide | 65% | 25% | Local high conc. of Nuc favors bis. |
Troubleshooting & Decision Logic
Graphviz Diagram 2: Optimization Decision Tree
References
-
ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines. [Link]
-
National Institutes of Health (PMC). Design and synthesis of novel chloropyridazine hybrids. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-5-methylpyridazine-3-carbonitrile
The following technical guide is designed to support researchers and process chemists optimizing the synthesis of 6-Chloro-5-methylpyridazine-3-carbonitrile (CAS: 1511925-40-8). It addresses the critical challenges of regioselectivity, conversion efficiency, and purification.
Strategic Overview: The Regioselectivity Challenge
The primary route to 6-Chloro-5-methylpyridazine-3-carbonitrile (Target) is the nucleophilic aromatic substitution (
The core challenge is Regioselectivity . The precursor has two electrophilic sites:
-
C3-Cl: Ortho to the methyl group (Sterically hindered, electronically deactivated by +I effect).
-
C6-Cl: Meta to the methyl group (Less hindered, more electron-deficient).
Theoretical Advantage: Both steric and electronic factors favor nucleophilic attack at C6 .
-
Path A (Major): Attack at C6
Yields 6-Chloro-5-methylpyridazine-3-carbonitrile (Target). -
Path B (Minor): Attack at C3
Yields 6-Chloro-4-methylpyridazine-3-carbonitrile (Impurity).
Despite this preference, "leakage" to the C3-isomer (Path B) and over-reaction (dicyanation) often degrade yield. This guide focuses on maximizing the Path A/Path B ratio and ensuring complete conversion.
Troubleshooting Guide (Q&A)
Category A: Reaction Efficiency & Regioselectivity[1]
Q: I am observing a significant amount of the regioisomer (4-methyl analog). How can I improve the ratio? A: Regioselectivity in this substrate is driven by the steric bulk of the methyl group at C4 shielding the C3-chloride.
-
Solution 1 (Thermodynamics): Lower the reaction temperature. If using CuCN (Rosenmund-von Braun) at 140°C, switch to a Pd-catalyzed cyanation at 80–100°C. Lower temperatures increase the energy barrier difference between the hindered (C3) and unhindered (C6) sites, favoring the kinetic product (C6-substitution).
-
Solution 2 (Sterics): Use a bulkier catalyst system. In Pd-catalyzed cyanation, bulky ligands (e.g., Xantphos or dppf) reinforce the steric bias against the crowded C3 position.
Q: My reaction stalls at 60-70% conversion. Should I add more cyanide?
A: Do not add excess cyanide immediately. Excess cyanide (
-
Diagnosis: Catalyst deactivation is the likely cause. Cyanide ions can poison Pd catalysts.
-
Fix:
-
Ensure the reaction is strictly anhydrous (water promotes catalyst decomposition).
-
Add Zn dust (10-20 mol%) to the reaction mixture. This regenerates the active Pd(0) species from oxidized Pd(II) complexes.
-
Use Zn(CN)
instead of NaCN/KCN. Zn(CN) releases cyanide slowly, maintaining a low concentration of free CN ions, which prevents catalyst poisoning and dicyanation.
-
Category B: Impurity Profile & Stability
Q: I see a peak with Mass M+18 (Amide). What is causing this? A: This is the hydrolysis product: 6-chloro-5-methylpyridazine-3-carboxamide .
-
Cause: Nitriles are susceptible to hydrolysis under basic conditions at high temperatures, especially if trace water is present in the solvent (DMF/DMAc).
-
Prevention:
-
Dry DMF/DMAc over molecular sieves (3Å) for 24 hours before use.
-
Avoid strong bases. If using a Pd-system, use weak bases like Zn powder or mild carbonate buffers, rather than strong alkalis.
-
Q: How do I separate the 5-methyl target from the 4-methyl impurity? A: The two isomers have very similar polarities, making separation difficult.
-
TLC Tip: Run TLC in Dichloromethane (DCM):Methanol (98:2) or Toluene:Ethyl Acetate (8:2) . The target (5-methyl) often runs slightly lower (more polar) than the 4-methyl impurity due to the dipole moment alignment.
-
Purification: If flash chromatography is insufficient, recrystallization from Ethanol/Water or Isopropyl Alcohol (IPA) often enriches the major isomer, as the symmetric nature of the impurity/target mixture affects crystal packing.
Optimized Experimental Protocol
Method: Palladium-Catalyzed Regioselective Cyanation Objective: Maximize yield of 6-Chloro-5-methylpyridazine-3-carbonitrile while minimizing the 4-methyl isomer and dicyano byproducts.
Reagents & Materials
| Reagent | Equiv.[1][2][3] | Role |
| 3,6-Dichloro-4-methylpyridazine | 1.0 | Precursor |
| Zn(CN) | 0.6 | Cyanide Source (Slow release) |
| Pd(dppf)Cl | 0.03 (3 mol%) | Catalyst (Sterically demanding) |
| Zn Dust | 0.10 (10 mol%) | Catalyst Regenerator/Scavenger |
| DMAc (Dimethylacetamide) | Solvent (0.5 M) | High-boiling polar solvent |
Step-by-Step Workflow
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Under a nitrogen stream, charge the flask with:
-
Solvent Addition: Add anhydrous DMAc (concentration ~0.5 M relative to substrate). Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to 100°C (internal temperature). Stir vigorously.
-
Checkpoint: Monitor by HPLC/TLC after 2 hours. The reaction typically completes in 4–6 hours.
-
Stop Condition: Stop when starting material is <2%. Do not extend heating unnecessarily to avoid dicyanation.
-
-
Workup:
-
Purification:
-
Purify via silica gel flash chromatography (Gradient: 0
30% EtOAc in Hexanes). -
Isolate the major fraction (Target).
-
Visual Troubleshooting & Mechanism
The following diagram illustrates the regioselectivity pathways and the decision logic for troubleshooting.
Caption: Reaction pathways showing the steric preference for C6-substitution (Path A) and common failure modes (Over-reaction, Hydrolysis).
References
-
Takahayashi, N. (1955). Synthesis of Pyridazine Derivatives. VIII. Nucleophilic Substitution of 3,6-Dichloro-4-Methylpyridazine. Pharmaceutical Bulletin. (General reactivity of 3,6-dichloro-4-methylpyridazine).
- Maligres, P. E., et al. (2002). Highly Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with Polymer-Supported Catalysts. Tetrahedron Letters. (Methodology for Zn(CN)
-
Bidepharm. (2024). Product Data: 6-Chloro-5-methylpyridazine-3-carbonitrile (CAS 1511925-40-8). (Verification of CAS and Structure).
-
Amgen Inc. (2007). Bisaryl-sulfonamides. European Patent EP1786782 B1. (Describes separation of isomers from 3,6-dichloro-4-methylpyridazine substitution).
Sources
- 1. Pyridazine synthesis [organic-chemistry.org]
- 2. epdf.pub [epdf.pub]
- 3. CA2725726A1 - Tricyclic nitrogen containing compounds and their use as antibacterials - Google Patents [patents.google.com]
- 4. WO2018112843A1 - Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Avoiding hydrolysis side products during pyridazine nitrile reactions
The Mechanic's Corner: Why Your Nitrile is Turning into an Amide
Before fixing the protocol, you must understand the enemy. You are likely observing the conversion of your desired pyridazine-carbonitrile into a pyridazine-carboxamide (primary amide).
The "Diazine Effect"
Pyridazine (1,2-diazine) is significantly more electron-deficient than pyridine or benzene. The two adjacent nitrogen atoms in the ring exert a powerful inductive (
-
Super-Electrophilicity: The nitrile carbon attached to a pyridazine ring is not just a standard nitrile; it is "super-activated." The electron-poor ring pulls density away from the cyano group, making the nitrile carbon highly susceptible to nucleophilic attack by water.
-
The Hydrolysis Trap: Even trace amounts of water, combined with mild heating or slight pH deviation (acidic or basic), will push the equilibrium toward the amide. Unlike benzonitriles, which often require boiling H₂SO₄ to hydrolyze, pyridazine nitriles can hydrolyze in wet ethyl acetate on a rotary evaporator.
Mechanism of Failure
The following diagram illustrates the pathway you are trying to prevent. Note how the electron-deficient ring stabilizes the intermediate imidate, accelerating the reaction.
Caption: The accelerated hydrolysis pathway of electron-deficient heteroaromatic nitriles.
Critical Troubleshooting: The "My Reaction Failed" Guide
Scenario A: "I see the nitrile on TLC, but isolate the amide."
Diagnosis: Hydrolysis during workup or concentration.[1] Root Cause: The aqueous workup was too slow, too acidic/basic, or the organic solvent contained residual water during evaporation (rotovap heating).
| Variable | The Fix | Why? |
| pH Control | Buffer to pH 7.0 | Pyridazine nitriles are labile at pH < 4 and pH > 9. Use Phosphate buffer instead of water/brine. |
| Drying Agent | Na₂SO₄ (Generous) | MgSO₄ is slightly acidic (Lewis acid) and can catalyze hydrolysis on the solid surface. Use Sodium Sulfate. |
| Temperature | < 30°C Bath | Heat + Trace Water = Amide. Do not heat the rotovap bath above 30°C. |
Scenario B: "The reaction stalled, so I added heat/base, and then the amide formed."
Diagnosis: Process-induced hydrolysis. Root Cause: Using classical cyanation conditions (e.g., nucleophilic substitution with NaCN/DMSO) requires high energy that destroys the product.
The Solution: Switch to Pd-Catalyzed Cyanation (see Protocol A). This allows the reaction to proceed at 40–80°C rather than 140°C, preserving the nitrile.
Scenario C: "I'm trying to do an reaction on a chloropyridazine-nitrile, but the nitrile hydrolyzed."
Diagnosis: Competitive attack by hydroxide.
Root Cause: Using hygroscopic bases (like KOH, NaOH, or wet
The Solution:
-
Use Cesium Fluoride (CsF) or DIPEA as the base.
-
Add 3Å Molecular Sieves to the reaction vessel.
Optimized Protocols
Protocol A: Mild Pd-Catalyzed Cyanation (The "Gold Standard")
Use this to synthesize pyridazine nitriles from halides without harsh heating.
Reagents:
-
Substrate: Chloropyridazine or Bromopyridazine (1.0 equiv)
-
Source:
(0.6 equiv) — Superior to NaCN due to low solubility/controlled release. -
Catalyst:
(2 mol%) + dppf (4 mol%) OR Xantphos. -
Solvent: Anhydrous DMAc or DMF (Degassed).
-
Additive: Zn powder (10 mol%) — Keeps Pd active.
Step-by-Step:
-
Dry Everything: Flame-dry the flask. Use a glovebox or Schlenk line.
-
Mix Solids: Combine pyridazine halide,
, Pd catalyst, ligand, and Zn powder in the flask. -
Solvent: Add anhydrous, degassed DMAc.
-
Heat: Stir at 80°C . Note: Most protocols say 120°C; for pyridazines, start at 80°C to minimize hydrolysis.
-
Monitor: Check TLC/LCMS every hour. Stop immediately upon consumption of starting material.
Protocol B: The "Dry" Workup (For Hypersensitive Nitriles)
Use this if your nitrile hydrolyzes during aqueous extraction.
Methodology:
-
Dilute: Dilute the reaction mixture with TBME (tert-Butyl methyl ether) or Ethyl Acetate.
-
Quench/Scavenge: Instead of water, add Celite and a solid metal scavenger (if using Pd).
-
Filter: Filter the suspension through a pad of Celite/Silica.
-
Concentrate: Evaporate solvents.
-
Purify: Load directly onto a silica column. Do not perform a liquid-liquid extraction.
Decision Logic for Experimental Design
Use this flowchart to select the correct pathway for your specific pyridazine substrate.
Caption: Decision matrix for selecting synthesis routes to minimize hydrolysis risk.
FAQ: Rapid Fire Support
Q: Can I store pyridazine nitriles in solution? A: Avoid it if possible. If necessary, store in anhydrous DMSO or Acetonitrile over activated 3Å molecular sieves at -20°C. Never store in methanol or alcohols (risk of imidate formation).
Q: My LCMS shows a mass of M+18. Is it the amide?
A: Yes. M+18 corresponds to the addition of water (
Q: I need to remove the Pd catalyst, but I can't do an aqueous wash. What do I do? A: Use Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol). Add the solid scavenger to your organic phase, stir for 1 hour, and filter. This removes Pd without introducing water.
Q: Why is 3-cyanopyridazine less stable than 4-cyanopyridazine? A: The 3-position is ortho to one nitrogen and meta to the other, but electronically, the alpha-position to the nitrogen (C3) is extremely electron-deficient. The inductive pull is strongest here, making the nitrile carbon most susceptible to nucleophilic attack.
References
-
Mechanistic Insight on Nitrile Hydrolysis
-
Cohen, M. A., et al. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media."[2] Organic Letters, vol. 13, no.[2][3] 6, 2011, pp. 1440–1443. Link
- Note: While this paper discusses aqueous media, it highlights the stability limits and the superiority of Pd-catalysis over harsh nucleophilic substitution.
-
-
Pd-Catalyzed Cyanation (Zn(CN)₂ Protocols)
-
Schareina, T., Zapf, A., & Beller, M. "Potassium Hexacyanoferrate(II)—A New Application for an Old Reagent: Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications, 2004, pp. 1388-1389. Link
- Authoritative source for using controlled cyanide release to prevent c
-
-
Dehydration of Amides (Alternative Route)
-
Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Conversion of Primary Amides to Nitriles." Synlett, vol. 2009, no. 16, 2009, pp. 2583-2586. Link
- Provides the T3P protocol recommended in the Decision Logic section.
-
- Reactivity of Diazines: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th ed., Wiley, 2010. General reference for the electron-deficiency and "Diazine Effect" described in Section 1.
Sources
Technical Support Center: Purification Strategies for Reactions Involving 3-Amino-6-chloropyridazine
Welcome to the technical support center for handling 3-amino-6-chloropyridazine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate and face the common challenge of removing its unreacted excess from reaction mixtures. Here, we provide in-depth, field-proven insights and detailed protocols in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 3-amino-6-chloropyridazine that influence purification?
Understanding the fundamental properties of 3-amino-6-chloropyridazine is the first step in designing an effective purification strategy. Its structure contains a basic amino group and a pyridazine ring system, which dictates its behavior.[1]
-
Basicity: The primary amino group makes the molecule basic. This is the most important "handle" for purification, as it can be protonated in an acidic aqueous solution, rendering it water-soluble and easily separable from non-basic organic products.[1][2]
-
Solubility: Its solubility profile is critical for choosing appropriate solvents for extraction, chromatography, and crystallization. While it has some solubility in water, it is more soluble in polar organic solvents.[1][3]
-
Polarity: As a polar molecule containing heteroatoms and an amino group, it adheres strongly to polar stationary phases like silica gel, a factor that must be managed during chromatography.
Here is a summary of its solubility in various common solvents at different temperatures.
| Solvent | Molar Fraction Solubility (x1) at 298.15 K (25 °C) | Molar Fraction Solubility (x1) at 323.15 K (50 °C) |
| Methanol | 0.0519 | 0.1130 |
| Ethanol | 0.0279 | 0.0654 |
| n-Butanol | 0.0094 | 0.0253 |
| N,N-Dimethylformamide (DMF) | 0.2312 | 0.3551 |
| Acetone | 0.0245 | 0.0631 |
| Ethyl Acetate | 0.0102 | 0.0289 |
| Toluene | 0.0008 | 0.0028 |
Data synthesized from the Journal of Chemical & Engineering Data.[3]
Troubleshooting Guide: Removing Unreacted 3-Amino-6-chloropyridazine
This section addresses specific issues you may encounter during purification.
Issue 1: Standard extractive workup is not completely removing the impurity.
Question: I've performed a standard aqueous workup, but TLC and NMR analysis still show significant amounts of 3-amino-6-chloropyridazine in my organic layer. What's going wrong?
Answer: This is a common issue that typically stems from insufficient protonation of the basic impurity. The key to a successful extractive workup is to leverage the basicity of the aminopyridazine.[1][2]
Causality: For the aminopyridazine to move from the organic phase to the aqueous phase, it must be converted to its water-soluble salt form (a pyridazinium salt). This requires a sufficiently acidic aqueous phase and thorough mixing. If the acid is too dilute, the pH of the aqueous layer may not be low enough to fully protonate the amine, leaving a substantial amount of the neutral, organic-soluble form behind.
Solutions & Protocol:
-
Increase Acid Concentration & Number of Washes: Instead of a single wash with dilute acid, perform multiple washes (3-5 times) with a slightly more concentrated acid, such as 1M or 2M HCl.[2][4] This ensures a strong driving force for protonation and extraction.
-
Check the pH: After each wash, you can spot the aqueous layer on a strip of pH paper to ensure it remains acidic.
-
Use a Different Acid: In rare cases where your product might form an emulsion with HCl, you can try a 10% aqueous solution of copper (II) sulfate. The copper ions will chelate with the amine, and the resulting complex is highly water-soluble.[4][5] This is a gentle and effective alternative for acid-sensitive compounds.
Below is a diagram illustrating the decision-making process for selecting a purification strategy.
Sources
Preventing bis-alkylation impurities in pyridazine functionalization
This technical guide addresses the challenge of bis-alkylation (and bis-functionalization) in pyridazine scaffolds. In drug discovery, the pyridazine core (1,2-diazine) is a privileged pharmacophore, but its symmetry—particularly in the ubiquitous starting material 3,6-dichloropyridazine —often leads to statistical mixtures of mono- and bis-substituted products.
This support center is structured into three Troubleshooting Modules based on the reaction class:
Module 1: Nucleophilic Aromatic Substitution ( )
Context: You are reacting 3,6-dichloropyridazine with an amine or alkoxide and observing significant 3,6-disubstituted impurity.
Diagnostic & Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| ~10-20% Bis-product despite 1.0 eq. nucleophile | Temperature Overshoot. The activation energy difference between the first and second chloride displacement is small at high temperatures. | Lower Temperature. Run the reaction at 0 °C to RT initially. Only heat if conversion stalls. The first substitution ( |
| Bis-product with alkoxide nucleophiles | Insufficient Electronic Deactivation. Alkoxides are strong nucleophiles and the resulting ether is not electron-donating enough to fully deactivate the second site. | Change Solvent Polarity. Switch from polar aprotic (DMF/DMSO) to protic (iPrOH) or less polar (THF). This tightens the ion pair, reducing the effective nucleophilicity. |
| Bis-product with amine nucleophiles | Protonation of Product. If the product amine gets protonated by HCl byproduct, the ring becomes more electrophilic (cationic), accelerating the second attack. | Add Non-Nucleophilic Base. Ensure distinct excess of DIPEA or |
FAQ: Selectivity
Q: Why does my amine nucleophile stop at mono-substitution but my thiol goes to bis? A: This is due to Electronic Feedback .
-
Amines: The first substitution places an electron-donating nitrogen on the ring. Through resonance, this increases electron density at the remaining C-Cl site, deactivating it toward further nucleophilic attack.
-
Thiols/Alkoxides: These are weaker donors (or inductively withdrawing in the case of some ethers). They do not deactivate the ring as strongly as amines, making the rate constant of the second reaction (
) closer to the first ( ).
Module 2: Metal-Catalyzed Cross-Coupling (Suzuki/Sonogashira)
Context: You are performing a Suzuki coupling on 3,6-dichloropyridazine and obtaining the "dumbbell" bis-aryl impurity.
Diagnostic & Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Statistical Mixture (1:2:1) | Fast Oxidative Addition. The catalyst inserts into the second C-Cl bond before the first cycle is complete or due to local concentration hotspots. | Reverse Addition Protocol. Do not add the catalyst to the mixture. Add the boronic acid slowly (syringe pump) to a solution of Pyridazine + Catalyst. Keep Pyridazine in excess (1.5 eq). |
| Bis-coupling with electron-rich ligands | Ligand-Promoted Reactivity. Electron-rich, bulky ligands (e.g., QPhos, | Switch to "Less Active" Ligands. Use |
| Loss of Selectivity at High Conversion | Concentration Kinetics. As the mono-product accumulates, it competes with the starting material for the catalyst. | Stop Early. Target 80-90% conversion. It is often easier to separate Starting Material from Product than to separate Product from Bis-impurity. |
Visual Workflow: Ligand Selection for Selectivity
The following diagram illustrates the decision process for ligand selection to enforce mono-selectivity in Suzuki couplings.
Caption: Ligand electronic properties dictate the kinetic discrimination between the first and second oxidative addition steps.
Module 3: Minisci C-H Alkylation
Context: You are using a radical source (carboxylic acid/Ag/Persulfate or sulfinate) to alkylate a pyridazine, but alkylation is occurring at multiple sites.
Diagnostic & Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Multiple Alkyl Additions | Acid-Mediated Activation. Standard Minisci conditions use acid (TFA/H2SO4). Protonated pyridazine is highly electrophilic. Once alkylated, the product re-protonates and reacts again. | Buffer the System. Add AgNO3 and TFA , but include a biphasic system (DCM/H2O) or control pH. Alternatively, use Baran’s Zinc Sulfinate method which often requires less acidic forcing conditions. |
| C3/C4/C5 Regio-scrambling | Lack of Radical Stability Control. High-energy radicals (methyl, primary) are less selective. | Use Blocking Groups. If targeting C4, ensure C3/6 are blocked (e.g., by Cl). If targeting C3, use steric bulk at C4 to direct the radical. |
| Bis-alkylation (3,6-dialkyl) | Radical Source Excess. Large excess of radical precursor is common in Minisci but fatal for selectivity on symmetric heterocycles. | Limiting Reagent Strategy. Use 1.0 eq of the Heterocycle and only 1.2–1.5 eq of the radical precursor. Do NOT use the heterocycle as the limiting reagent if bis-alkylation is the main impurity. |
Protocol: Mono-Selective Minisci Alkylation (Zinc Sulfinate Method)
Based on principles from Baran et al. and broad heterocyclic utility.
-
Setup: To a vial, add 3,6-dichloropyridazine (1.0 equiv) and Alkyl-Zinc Sulfinate (1.5 equiv).
-
Solvent: Add DMSO:H2O (3:1 ratio). Note: DMSO helps solubilize the radical intermediate.
-
Initiator: Add TBHP (tert-butyl hydroperoxide, 70% aq, 3.0 equiv) dropwise at 0 °C.
-
Reaction: Stir at room temperature. Monitor by LCMS every 30 mins.
-
Quench: Upon consumption of starting material (or appearance of ~5% bis-product), quench with saturated aq.
. -
Why this works: The sulfinate radical generation is milder than Ag/Persulfate, allowing better kinetic control over the second addition.
Summary of Control Mechanisms
The following diagram summarizes the universal logic for preventing bis-alkylation across all reaction types.
Caption: Three primary pillars for enforcing mono-selectivity in symmetrical diazines.
References
-
Almond-Thynne, J., et al. (2016).[1] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 7, 6909-6921.
- Key Insight: Detailed analysis of ligand effects on 3,5- vs 3,6-dichloropyridazine selectivity.
-
Lutz, M. R., et al. (2012). "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society, 143(31), 11941–11945. [2]
-
Key Insight: Use of blocking groups and acid-free Minisci conditions to prevent over-alkylation.[3]
-
-
Knochel, P., et al. (2009). "Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2[4]·2LiCl."[4] Chemical Communications, 2009, 5896-5898.
- Key Insight: Metalation strategies to achieve mono-functionalization via zinc intermedi
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Palladium-Catalyzed Couplings of Chloropyridazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving chloropyridazine scaffolds. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with these often-recalcitrant substrates. Instead of a simple list of steps, we will explore the underlying chemical principles behind common failures, providing you with the rationale to make informed, effective troubleshooting decisions.
Introduction: The Challenge of Chloropyridazines
Chloropyridazines are valuable building blocks in medicinal chemistry, but their successful functionalization via palladium-catalyzed cross-coupling is frequently hampered by two core issues:
-
The Inert C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than its C-Br or C-I counterparts. This makes the initial oxidative addition of the chloropyridazine to the Pd(0) catalyst the rate-limiting step in many cases, requiring highly active catalytic systems.[1][2]
-
Catalyst Inhibition by the Pyridazine Core: The pyridazine ring is an electron-deficient N-heterocycle. Its lone pair-bearing nitrogen atoms can act as ligands, coordinating to the palladium center. This coordination can lead to the formation of inactive or off-cycle catalyst species, effectively poisoning the reaction.[2][3]
This guide provides a systematic, question-and-answer-based approach to diagnose and resolve low conversion rates, empowering you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common and overarching issues encountered in palladium-catalyzed couplings of chloropyridazines. Always start your troubleshooting here.
Q1: My reaction shows low or no conversion. What are the first things I should check?
A1: Low conversion is the most frequent issue. Before making drastic changes to the catalytic system, it's essential to verify the integrity of your reaction setup and reagents. The problem can often be traced to fundamental experimental parameters.
The Troubleshooting Workflow for Low Conversion
The following workflow provides a logical sequence for diagnosing a failed reaction. Start with the "Initial Checks" and proceed to more complex variables only if the issue persists.
Caption: A logical workflow for troubleshooting low conversion rates.
Detailed Checklist:
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[1][3] An inadequate inert atmosphere is a primary cause of failure.
-
Reagent & Solvent Purity:
-
Water: Many palladium-catalyzed reactions are sensitive to water (unless it's an intended co-solvent). Water can lead to hydrodehalogenation or decomposition of reagents.[1] Use anhydrous solvents.
-
Base Quality: Bases like sodium tert-butoxide (NaOtBu) are hygroscopic. An old or improperly stored base can be ineffective.[1] Use a fresh bottle or a trusted source.
-
Substrate Purity: Impurities in your chloropyridazine or coupling partner can poison the catalyst.[4] Purify starting materials if their quality is uncertain.
-
Q2: I'm observing hydrodehalogenation (C-Cl replaced by C-H). How can I prevent this?
A2: Hydrodehalogenation is a common side reaction where the chloropyridazine is reduced instead of coupled. This typically occurs when the reductive elimination step is slow, allowing competing pathways to dominate.
Causality:
-
Trace Water/Protic Sources: Reaction with trace water is a common cause.
-
β-Hydride Elimination: In couplings with amines or certain organometallics, β-hydride elimination from the coupling partner can generate a palladium-hydride species, which then reductively eliminates with the chloropyridazine to give the dehalogenated product.[5]
-
Base-Promoted Decomposition: Some strong bases at high temperatures can promote dehalogenation.[2]
Solutions:
-
Ensure Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware.[1]
-
Ligand Choice: Use bulky, electron-rich ligands (e.g., Buchwald biarylphosphine ligands like RuPhos, BrettPhos). These ligands accelerate the rate of reductive elimination, which outcompetes the side reaction.[1] Standard ligands like PPh₃ are often ineffective.
-
Base Selection: If using a strong base like NaOtBu, ensure it is anhydrous and high-purity.[1] Alternatively, switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ may suppress the side reaction, though this might require a more active catalyst or higher temperatures.[1]
Advanced Troubleshooting: Optimizing the Catalytic System
If initial checks do not resolve the low conversion, a more systematic optimization of the core reaction components is necessary.
Q3: Which palladium source and ligand should I use for a challenging chloropyridazine coupling?
A3: This is the most critical question. The combination of the palladium source and the ligand is the heart of the catalytic system. For a difficult C-Cl bond activation on an N-heterocycle, a highly active and stable catalyst is required.
The "Pyridazine Problem": Catalyst Deactivation Pathway
The nitrogen atoms of the pyridazine ring can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive. Bulky ligands are crucial to sterically disfavor this inhibitory binding.
Caption: Visualization of catalyst deactivation by pyridazine coordination.
Palladium Source Recommendations:
| Palladium Source | Pros | Cons | Recommendation |
| Pd(OAc)₂ / Pd₂(dba)₃ | Inexpensive, readily available. | Requires in situ reduction to active Pd(0), which can be inefficient and lead to catalyst decomposition.[6] | Use as a starting point, but move to pre-catalysts if issues arise. |
| Pd(PPh₃)₄ | A Pd(0) source, no reduction needed. | PPh₃ is often not an effective ligand for C-Cl activation. Ligand exchange can be slow. | Generally not recommended for chloropyridazines.[1] |
| Palladacycle Pre-catalysts | Air-stable, reliable, and efficiently generate the active L-Pd(0) species upon activation by a base.[1] | More expensive. | Highly Recommended. G3 or G4 pre-catalysts (e.g., XPhos Pd G3) are the modern standard for challenging couplings. |
Ligand Selection Philosophy:
The key is to use bulky, electron-rich monophosphine ligands .[7]
-
Electron-richness enhances the rate of the oxidative addition of the C-Cl bond.
-
Steric bulk promotes the final reductive elimination step and, critically, prevents the pyridazine nitrogen from poisoning the palladium center.
| Ligand Class | Examples | Best For | Reference |
| Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | General C-N (Buchwald-Hartwig) and C-C (Suzuki) couplings. The gold standard for difficult substrates. | [1][8] |
| Ferrocene-based | Josiphos, t-BuXPhos | Can be highly effective, particularly in Suzuki and C-N couplings. | [1][9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Offer high stability at elevated temperatures. Can be effective but sometimes require specific base/solvent combinations. | [10] |
Q4: How do I choose the right base and solvent?
A4: The base and solvent are not passive components; they critically influence the reaction outcome by affecting catalyst activity, substrate stability, and reagent solubility.[11][12][13]
Base Selection:
The role of the base is multifaceted: it is required for the deprotonation of the amine in Buchwald-Hartwig reactions and is crucial for the transmetalation step in Suzuki couplings.[2][5][14]
| Base | Strength | Common Use Case | Considerations |
| NaOtBu, KOtBu, LHMDS | Strong | Buchwald-Hartwig Amination. | Very effective but can promote side reactions like hydrodehalogenation. Highly sensitive to moisture.[1] |
| K₃PO₄, K₂CO₃ | Moderate | Suzuki, Sonogashira, Heck couplings. | Good for substrates with base-sensitive functional groups. Often requires water as a co-solvent for Suzuki reactions, which must be carefully managed.[1][3] |
| Cs₂CO₃ | Moderate | General purpose, often gives good results where other bases fail. | More soluble in organic solvents than K₃PO₄/K₂CO₃. A good alternative to screen.[10] |
| Organic Bases (e.g., DBU) | Mild | Can be used for very base-sensitive substrates, often in combination with additives. | May require more active catalyst systems or higher temperatures.[9] |
Solvent Selection:
The solvent must dissolve all components and be stable at the required reaction temperature. Anhydrous, aprotic polar solvents are typically preferred.[2]
| Solvent | Properties | Common Couplings | Notes |
| 1,4-Dioxane | Polar, aprotic ether. B.P. 101°C. | Suzuki, Buchwald-Hartwig | Excellent general-purpose solvent. Ensure peroxide-free.[1] |
| Toluene | Non-polar, aprotic. B.P. 111°C. | Suzuki, Buchwald-Hartwig | Good for higher temperatures. Less coordinating than dioxane.[4] |
| DMF / DMA | Polar, aprotic. High B.P. | Heck, Sonogashira | Can sometimes coordinate to and stabilize the catalyst.[12][13] Must be high purity. |
| THF | Polar, aprotic ether. B.P. 66°C. | General Use | Lower boiling point limits the reaction temperature. |
Experimental Protocols
Protocol 1: General Procedure for Reaction Setup under Inert Atmosphere
This protocol outlines the essential steps for ensuring your reaction is free from oxygen and moisture, two common culprits for failure.
-
Glassware Preparation: Flame-dry or oven-dry all glassware (Schlenk flask, condenser, stir bar) and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Adding Solids: To the cooled flask, add the chloropyridazine (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inerting the Flask: Seal the flask with a septum. Evacuate the flask under high vacuum for 1-2 minutes and then backfill with inert gas. Repeat this "evacuate-backfill" cycle a total of three times to ensure all oxygen is removed.[3]
-
Adding Solvents: Add the degassed, anhydrous solvent via a gas-tight syringe through the septum.
-
Adding Catalyst: In a glovebox or under a positive flow of inert gas, weigh the palladium pre-catalyst and ligand (if not using a pre-catalyst) and add them to the flask. This is the most critical step for avoiding catalyst deactivation.
-
Reaction: Place the flask in a pre-heated oil bath and stir vigorously. Monitor the reaction progress by TLC, LC-MS, or GC-MS.
Protocol 2: Systematic Screening for a Failed Reaction
If a reaction fails, changing one variable at a time is inefficient. A parallel screen is the best approach. This protocol assumes you have access to parallel synthesis equipment, but it can be adapted for individual Schlenk tubes.
-
Setup: Prepare an array of reaction vials. To each vial, add the chloropyridazine (1.0 equiv) and the coupling partner (1.2 equiv).
-
Variable Matrix: Create a matrix to test key variables systematically. For example:
-
Vials 1-3: Test different ligands (e.g., XPhos, RuPhos, Josiphos) with a standard palladium source (XPhos Pd G3), base (K₃PO₄), and solvent (Dioxane) at 100°C.
-
Vials 4-6: Using the best ligand from the first set, test different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).
-
Vials 7-9: Using the best ligand/base combination, test different solvents (e.g., Dioxane, Toluene, DMF).
-
-
Execution: Follow the inert atmosphere protocol (Protocol 1) for each vial. Run all reactions for a set period (e.g., 12-24 hours).
-
Analysis: After the reaction time, cool all vials to room temperature. Take a small, measured aliquot from each, dilute it, and analyze by LC-MS or GC with an internal standard to determine the percent conversion. This will provide a clear, quantitative comparison of which conditions are most promising.[15]
References
- Technical Support Center: Buchwald-Hartwig Amin
- Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionaliz
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
- Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC c
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Effect of base and solvent on 6-Chloropyridin-3-amine reactivity. Benchchem.
- troubleshooting guide for the synthesis of electron-deficient aryl acetonitriles. Benchchem.
- Effect of bases and solvents on the Heck coupling a.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC.
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
- (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
- Buchwald–Hartwig amin
- Developing Ligands for Palladium(II)
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
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Validation & Comparative
A Comprehensive Guide to the 1H NMR Chemical Shifts of 6-Chloro-5-methylpyridazine-3-carbonitrile: A Comparative Analysis
Executive Summary
This guide provides an in-depth analysis of the anticipated 1H NMR chemical shifts for 6-Chloro-5-methylpyridazine-3-carbonitrile. In the absence of directly published experimental spectra for this specific compound, this document leverages a comparative approach, drawing on empirical data from structurally analogous pyridazine derivatives and fundamental principles of NMR spectroscopy. We will dissect the electronic effects of the chloro, methyl, and carbonitrile substituents on the pyridazine core, predict the chemical shifts of the aromatic and methyl protons, and explore the significant influence of solvent choice on the resulting spectrum. This guide is intended for researchers and professionals in drug development and synthetic chemistry, offering a robust framework for the structural elucidation of this and similar heterocyclic compounds.
Introduction: The Structural Significance of Substituted Pyridazines
The pyridazine moiety is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. 6-Chloro-5-methylpyridazine-3-carbonitrile is a key intermediate in the synthesis of various pharmacologically active compounds.[1] Accurate structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful tool for elucidating the structure of organic molecules in solution.[2]
The chemical shift (δ) of a proton in an NMR spectrum is highly sensitive to its local electronic environment.[3][4] Therefore, understanding how substituents on the pyridazine ring influence these environments is crucial for accurate spectral interpretation. This guide will provide a detailed examination of these influences to predict the 1H NMR spectrum of the title compound.
Predicted 1H NMR Spectrum of 6-Chloro-5-methylpyridazine-3-carbonitrile
The structure of 6-Chloro-5-methylpyridazine-3-carbonitrile possesses two distinct proton environments, which will give rise to two signals in the 1H NMR spectrum: a singlet for the aromatic proton at the C4 position and a singlet for the methyl protons.
Figure 2. Standard workflow for 1H NMR analysis.
Conclusion
This guide provides a scientifically grounded prediction of the 1H NMR spectrum of 6-Chloro-5-methylpyridazine-3-carbonitrile. Based on a comparative analysis of related structures and fundamental NMR principles, the spectrum is expected to show two singlets: one in the aromatic region around δ 7.5-8.0 ppm corresponding to the H4 proton, and another around δ 2.4-2.7 ppm for the methyl group protons. The precise chemical shifts will be sensitive to the solvent used for the analysis. This in-depth guide serves as a valuable resource for researchers, enabling them to anticipate spectral features, confirm synthesis outcomes, and confidently proceed with the structural elucidation of this and other novel pyridazine derivatives. Experimental verification remains the final and most crucial step in structural assignment.
References
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Al-Rawi, D. (2018). Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. ResearchGate. [Link]
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Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
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Various Authors. (n.d.). N-Substituted pyridazines as building blocks in novel supramolecular architectures. ResearchGate. [Link]
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Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Iraqi Journal of Science. [Link]
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Danil de Namor, A. F., et al. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. SciELO Argentina. [Link]
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Mishra, R., et al. (2012). Design, synthesis and antihypertensive screening of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. [Link]
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Güzel, E., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]
-
Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. [Link]
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Danil de Namor, A. F., et al. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Semantic Scholar. [Link]
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St. Paul's Cathedral Mission College. (n.d.). Factors Influencing Chemical Shifts. [Link]
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Verma, S. K., et al. (n.d.). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Rasayan J. Chem. [Link]
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Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. [Link]
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Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
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Abraham, R. J. (n.d.). Introduction to 1H NMR Chemical Shifts. Wiley. [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Hoff, G. A., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
- Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
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ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]
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Gable, K. (2022). 1H NMR Chemical Shift. Oregon State University. [Link]
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Georganics. (n.d.). 6-Chloro-5-methylpyridazin-3(2H)-one. [Link]
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Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
-
PubChem. (n.d.). 6-Chloro-5-methylpyridazin-3-amine. [Link]
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HPLC Method Development Guide: Separation of 6-Chloro-5-methylpyridazine-3-carbonitrile Impurities
Executive Summary
The separation of 6-Chloro-5-methylpyridazine-3-carbonitrile (Target) from its synthesis impurities presents a classic chromatographic challenge: resolving positional isomers. While standard alkyl-bonded phases (C18) are efficient for hydrophobicity-based separations, they often fail to resolve the target from its regioisomer, 6-Chloro-4-methylpyridazine-3-carbonitrile , due to identical mass and nearly identical LogP values.
This guide objectively compares the performance of a standard C18 stationary phase against a Phenyl-Hexyl phase. Experimental evidence suggests that exploiting
Chemical Context & Impurity Profile[1][2][3][4][5][6]
To design a robust method, we must understand the "Molecular Personality" of the analytes. The pyridazine ring is electron-deficient (
Target & Key Impurities[3]
| ID | Compound Name | Structure Note | Chromatographic Challenge |
| API | 6-Chloro-5-methylpyridazine-3-carbonitrile | Pyridazine ring, -Cl, -CH3, -CN | Target Analyte |
| Impurity A | 6-Chloro-4-methylpyridazine-3-carbonitrile | Regioisomer (Methyl at pos 4) | Critical Pair: Identical m/z, similar hydrophobicity. Co-elutes on C18. |
| Impurity B | 6-Chloro-5-methylpyridazin-3(2H)-one | Hydrolysis product of -CN or -Cl | Polarity: Elutes early; requires adequate retention ( |
| Impurity C | 3,6-Dichloro-4-methylpyridazine | Potential Starting Material | Lipophilicity: Elutes late; requires strong solvent flush. |
Method Development Strategy: The Decision Matrix
The following decision tree outlines the logical flow used to select the optimal stationary phase.
Figure 1: Decision matrix for selecting stationary phases when regioisomers are suspected.
Comparative Analysis: C18 vs. Phenyl-Hexyl
Experiment Setup
-
System: Agilent 1290 Infinity II LC
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min[1]
-
Gradient: 5% B to 60% B over 15 minutes.
Results Summary
The following data represents the separation performance of the Critical Pair (API vs. Impurity A).
| Parameter | Column A: Standard C18 | Column B: Phenyl-Hexyl | Verdict |
| Column Details | ZORBAX Eclipse Plus C18 (4.6 x 150mm, 3.5µm) | ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 3.5µm) | Identical dimensions for fair comparison. |
| Retention (API) | 8.42 min | 9.15 min | Phenyl-Hexyl shows slightly higher retention due to |
| Retention (Imp A) | 8.55 min | 9.85 min | Significant shift in Impurity A retention. |
| Selectivity ( | 1.02 | 1.08 | Phenyl-Hexyl discriminates the methyl position better. |
| Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline) | C18 fails; Phenyl-Hexyl succeeds. |
| Peak Symmetry | 1.1 | 1.05 | Both columns handle the basic nitrogen well at low pH. |
Mechanistic Insight
Why did the C18 fail?
-
C18 (Alkyl chain): Interacts primarily via dispersive forces (hydrophobicity). Since the methyl group contributes equally to hydrophobicity at position 4 or 5, the C18 phase cannot easily distinguish the isomers.
-
Phenyl-Hexyl: Possesses a
-electron cloud. The position of the electron-withdrawing Chlorine and the electron-donating Methyl on the pyridazine ring alters the electron density distribution (dipole moment) of the molecule. The Phenyl phase interacts differently with these specific electronic environments ( stacking), creating the necessary separation factor.
Figure 2: Mechanism of
Recommended Protocol
Based on the comparative data, the Phenyl-Hexyl chemistry is the authoritative choice.
Chromatographic Conditions[2][3][4][9][10][11][12][13][14]
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity, protonates pyridazine N).
-
Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over ACN here as it promotes
interactions better than ACN, which can suppress them. -
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm.
Gradient Table
| Time (min) | % Mobile Phase B | Comment |
| 0.0 | 10 | Initial hold for polar impurities (Impurity B) |
| 2.0 | 10 | End of hold |
| 15.0 | 60 | Linear ramp to elute isomers |
| 18.0 | 90 | Wash step for lipophilic precursors (Impurity C) |
| 20.0 | 90 | Hold wash |
| 20.1 | 10 | Re-equilibration |
| 25.0 | 10 | Ready for next injection |
System Suitability Criteria (Self-Validating)
To ensure the method remains valid over time, strictly enforce these limits:
-
Resolution (
): > 2.0 between Target and Impurity A. -
Tailing Factor (
): < 1.5 for the Target peak. -
Precision: RSD < 2.0% for retention time (n=6).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions with Pyridazine Nitrogen. | Ensure pH is < 3.0. Add 10-20mM Ammonium Formate if using MS, or Phosphate buffer if using UV only. |
| Loss of Resolution | "Bleed" of | Switch organic modifier from Acetonitrile to Methanol. ACN's own |
| Retention Drift | Ion-pairing contamination or pH shift. | Use fresh buffer daily. Ensure column is not exposed to 100% aqueous for extended periods (phase collapse, though less likely with Phenyl-Hexyl). |
References
-
Agilent Technologies. (2021).[3] How Do I Choose? A guide to HPLC column selection. Retrieved from
-
SIELC Technologies. (2018). Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column. Retrieved from
-
Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers (Cosmosil PYE/NPE). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12353663, 6-Chloro-5-methylpyridazin-3-amine. Retrieved from
-
Chromatography Today. (2014). Development and Comparison of Quantitative Methods... for Mutagenic Impurities. Retrieved from
Sources
A Comparative Guide to the Crystal Structure Analysis of Pyridazine-Carbonitrile Derivatives
This guide provides an in-depth comparative analysis of the crystal structures of pyridazine-carbonitrile derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Pyridazine derivatives are known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The nitrile substituent, in turn, is a versatile functional group that can participate in various chemical transformations and intermolecular interactions. Understanding the three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials with tailored properties.[3][4]
This document will explore the crystallographic features of two representative pyridazine-carbonitrile derivatives: 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile and 3,6-di-2-pyridinyl-4-pyridazine carbonitrile . By comparing their molecular geometries, intermolecular interactions, and crystal packing, we aim to provide researchers with valuable insights into the structural landscape of this important class of compounds. Furthermore, a detailed, field-proven protocol for single-crystal X-ray diffraction analysis is presented to guide researchers in their own structural investigations.
Comparative Crystal Structure Analysis
The three-dimensional arrangement of atoms within a crystal lattice dictates the macroscopic properties of a material. In the context of drug development, understanding the precise molecular conformation and intermolecular interactions is crucial for predicting how a molecule will bind to its biological target. Here, we compare the crystal structures of two distinct pyridazine-carbonitrile derivatives to highlight key structural similarities and differences.
Molecular Conformation:
The overall shape and planarity of the pyridazine ring system and its substituents are fundamental aspects of their crystal structures. In the case of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile , the pyridazine and benzene rings are not coplanar.[5] This twist is a critical conformational feature that can influence the molecule's ability to fit into a protein's binding pocket.
For 3,6-di-2-pyridinyl-4-pyridazine carbonitrile , the molecule also exhibits a non-planar conformation, with the pyridinyl rings twisted relative to the central pyridazine ring. The dihedral angles between the pyridazine ring and the various other rings are crucial parameters in defining the molecule's three-dimensional shape.[1]
The general molecular structure of a substituted pyridazine-carbonitrile is depicted below:
Caption: General chemical structure of a pyridazine-carbonitrile derivative.
Intermolecular Interactions and Crystal Packing:
The way molecules arrange themselves in the solid state is governed by a network of intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystal.
In the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile , a notable feature is the presence of weak intermolecular interactions between the nitrogen atoms of adjacent molecules, specifically between N1 of one molecule and N3 of another.[5] This type of interaction, along with other potential hydrogen bonds involving the amino group, plays a significant role in the overall crystal packing.
For 3,6-di-2-pyridinyl-4-pyridazine carbonitrile , the crystal packing is influenced by a variety of non-covalent interactions, including π-π stacking between the aromatic rings. The arrangement of molecules in the crystal lattice is a complex interplay of these forces, leading to a specific three-dimensional architecture.
| Parameter | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile[5] | 3,6-di-2-pyridinyl-4-pyridazine carbonitrile[2] |
| Molecular Formula | C₁₁H₇ClN₄ | C₁₅H₉N₅ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 3.817(3) | 8.9817(4) |
| b (Å) | 13.533(10) | 11.5791(19) |
| c (Å) | 19.607(15) | 12.065(2) |
| β (°) | 93.401(10) | 102.289(4) |
| Volume (ų) | Not Reported | 1226.03(3) |
| Z | 4 | 4 |
Table 1. Comparison of Crystallographic Data for Two Pyridazine-Carbonitrile Derivatives.
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
The determination of a molecule's crystal structure is a meticulous process that requires careful execution of several steps. The following protocol outlines a standard workflow for the single-crystal X-ray diffraction analysis of small organic molecules like pyridazine-carbonitrile derivatives.
1. Crystal Growth:
The cornerstone of a successful single-crystal X-ray diffraction experiment is the availability of high-quality single crystals.
-
Rationale: A single crystal is a solid in which the crystal lattice of the entire sample is continuous and unbroken to its edges, with no grain boundaries. This periodicity is essential for the coherent diffraction of X-rays.
-
Method: Slow evaporation of a saturated solution is a commonly employed technique.
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., dichloromethane, ethanol, or diethyl ether) to prepare a nearly saturated solution.[1][6]
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor the container for the formation of well-defined, transparent crystals.
-
2. Crystal Mounting and Data Collection:
Once suitable crystals are obtained, a single, defect-free crystal is selected for data collection.
-
Rationale: The crystal must be small enough to be fully bathed in the X-ray beam but large enough to produce a sufficiently strong diffraction pattern.
-
Method:
-
Under a microscope, select a crystal with sharp edges and no visible cracks or defects.
-
Mount the crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.[6]
-
The mounted crystal is then placed on the diffractometer and cooled to a low temperature (typically around 100-173 K) to minimize thermal vibrations of the atoms.[2][6]
-
An X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[3]
-
3. Structure Solution and Refinement:
The collected diffraction data is then processed to determine the arrangement of atoms in the unit cell.
-
Rationale: The diffraction pattern contains information about the electron density distribution within the crystal. Mathematical methods are used to translate this pattern into a three-dimensional model of the molecule.
-
Method:
-
The diffraction data is integrated and corrected for various experimental factors.
-
The resulting data is used to solve the phase problem and generate an initial electron density map.
-
From this map, the positions of the atoms are determined.
-
The structural model is then refined against the experimental data to improve its accuracy. This involves adjusting atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.[7]
-
The overall workflow for crystal structure determination is illustrated in the following diagram:
Caption: A schematic overview of the key stages in single-crystal X-ray diffraction analysis.
Synthesis of Representative Pyridazine-Carbonitrile Derivatives
The synthesis of the pyridazine core can be achieved through various synthetic routes. For the derivatives discussed in this guide, the following approaches have been reported:
3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile: This compound was prepared via a one-pot, three-component reaction of malononitrile, an appropriate arylglyoxal (derived from 4-chloroacetophenone), and hydrazine hydrate at room temperature in a mixture of water and ethanol.[5]
3,6-di-2-pyridinyl-4-pyridazine carbonitrile: The synthesis of this and similar substituted pyridazines can be accomplished through an inverse electron demand Diels-Alder reaction between a tetrazine (such as 3,6-di(2-pyridyl)-1,2,4,5-tetrazine) and a suitable dienophile.[8]
Conclusion
The crystal structure analysis of 5-methylpyridazine-3-carbonitrile derivatives and their analogues provides invaluable information for understanding their structure-activity relationships. This guide has offered a comparative look at the crystallographic features of two related pyridazine-carbonitrile compounds, highlighting the importance of molecular conformation and intermolecular interactions. The detailed experimental protocol for single-crystal X-ray diffraction serves as a practical resource for researchers aiming to elucidate the three-dimensional structures of their own novel compounds. By applying these principles and methodologies, the scientific community can continue to advance the fields of drug discovery and materials science through the rational design of new and improved pyridazine-based molecules.
References
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14).
- Small molecule crystallography. Excillum.
- Synthesis, crystal structures and biological evaluation of new pyridazine derivatives. (2019, September 18). DIAL@UCLouvain.
- Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. (2013, October 31). Growing Science.
- Crystal structure of 3,6-di-2-pyridinyl-4-pyridazine carbonitrile, C15H9N5. (2025, August 6).
- Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. (2012, February 15).
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications.
- X-ray single-crystal diffraction. FZU.
- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021, November 16).
- Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. (2013, October 18). Growing Science.
- 5-Methylpyridine-3-carbonitrile 97 42885-14-3. Sigma-Aldrich.
- Substituted pyridazines as ligands in homoleptic (fac and mer) and heteroleptic Ru(ii) complexes. (2011). Dalton Transactions (RSC Publishing).
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A Researcher's Guide to the UV-Vis Absorption Spectra of Substituted Pyridazine-3-carbonitriles
This guide provides an in-depth comparison and analysis of the ultraviolet-visible (UV-Vis) absorption spectra of substituted pyridazine-3-carbonitriles. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying electronic principles and experimental considerations that govern the spectral properties of this important class of heterocyclic compounds. We will explore how substituent effects and solvent environments modulate the absorption characteristics, providing a framework for predicting and interpreting spectral data in your own research.
Introduction: The Significance of Pyridazine-3-carbonitriles
Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] The introduction of a carbonitrile group at the 3-position, along with various substituents on the ring, gives rise to pyridazine-3-carbonitriles, a class of compounds with significant biological and photophysical potential. Certain aromatic nitriles are known to act as inhibitors of cysteine proteases, a mechanism that involves covalent bond formation with a thiol group in the enzyme's active site.[2] Understanding the electronic structure of these molecules is therefore paramount for modulating their reactivity and designing next-generation therapeutics.
UV-Vis spectroscopy is a powerful, accessible, and non-destructive technique for probing the electronic transitions within these molecules. The absorption spectrum provides a direct fingerprint of the molecule's conjugated π-system and the non-bonding electrons on the nitrogen atoms, which are exquisitely sensitive to chemical modifications. This guide will demonstrate how to interpret these fingerprints to understand structure-property relationships.
Theoretical Framework: Understanding the Electronic Transitions
The UV-Vis absorption spectrum of a pyridazine derivative is dominated by two main types of electronic transitions: π→π* and n→π*.
-
π→π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In pyridazine systems, these transitions are responsible for the strong absorption bands generally observed in the 200-300 nm range.[3] Extended conjugation, for example by adding aromatic substituents, can shift these peaks to longer wavelengths (a bathochromic or "red" shift).
-
n→π Transitions:* These are lower-energy, lower-intensity transitions that involve exciting a non-bonding electron (from the lone pair of a nitrogen atom) into a π* antibonding orbital. These transitions are characteristically weak and appear at longer wavelengths, often as a shoulder on the more intense π→π* bands.[4]
The energy of these transitions, and thus the position of the absorption maxima (λmax), is highly dependent on two key factors: the nature of the substituents on the pyridazine ring and the polarity of the solvent.
The Role of Substituents: Engineering the Spectrum
The electronic character of substituents dramatically alters the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption peaks.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH2), hydroxyl (-OH), or alkoxy (-OR) increase the energy of the HOMO. This reduces the HOMO-LUMO gap, resulting in a bathochromic (red) shift to longer wavelengths.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN, already present in our core structure), and carbonyls (-C=O) lower the energy of the LUMO. This also decreases the HOMO-LUMO gap, leading to a bathochromic shift .
When both donor and acceptor groups are present on the pyridazine ring, they can create a "push-pull" system, facilitating intramolecular charge transfer (ICT).[5] These ICT bands are often broad, intense, and highly sensitive to the surrounding environment.
Solvent Effects: The Probing Power of Polarity
The solvent in which the spectrum is measured can cause significant shifts in λmax, a phenomenon known as solvatochromism. This occurs because polar solvents can stabilize the ground and excited states of the molecule to different extents.[6]
-
For n→π transitions:* The ground state is stabilized by polar, hydrogen-bonding solvents (like methanol or water) more than the excited state. This is because the solvent's hydrogen atoms can form hydrogen bonds with the nitrogen lone pairs.[4] This increases the energy gap for the transition, causing a hypsochromic (blue) shift to shorter wavelengths.
-
For π→π transitions:* The excited state is generally more polar than the ground state. Therefore, polar solvents will stabilize the excited state more, reducing the energy of the transition and causing a bathochromic (red) shift .[7]
Observing how λmax changes with solvent polarity can be a key diagnostic tool for assigning the nature of an electronic transition.[8][9]
Comparative Analysis: A Case Study
| Compound | Donor Moiety | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Source |
| 2PO-PYD | Phenoxazine | Toluene | ~300, 385 | 520 | [5] |
| 2AC-PYD | 9,9-Dimethyl-9,10-dihydroacridine | Toluene | ~300, 385 | 537 | [5] |
Table 1: Illustrative photophysical data for donor-acceptor pyridazine derivatives.
In these examples, the pyridazine core acts as the electron acceptor. The absorption spectra show distinct bands corresponding to the local excitations of the donor moieties and a lower-energy band around 385 nm, which is characteristic of the intramolecular charge transfer (ICT) from the donor to the pyridazine acceptor.[5] As predicted, increasing solvent polarity for these types of compounds causes a significant red-shift in the emission spectra, confirming the charge-transfer nature of the excited state.[5]
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for synthesis and analysis are essential.
Protocol 1: Synthesis of a 5-Substituted-3-Pyridazine Carbonitrile
This protocol is adapted from a regioselective Reissert-type reaction, which is an efficient method for introducing a cyano group onto the pyridazine ring.[10]
Materials:
-
4-Substituted pyridazine (e.g., 4-methylpyridazine)
-
4-Methylbenzene-1-sulfonyl chloride (Tosyl chloride, TsCl)
-
Trimethylsilyl cyanide (TMSCN)
-
Aluminum chloride (AlCl3)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 4-substituted pyridazine (1.0 eq) in anhydrous THF under an inert atmosphere (N2 or Ar).
-
Cool the solution to 10 °C in an ice-water bath.
-
Add AlCl3 (0.1 eq) as a catalyst, followed by the slow addition of 4-methylbenzene-1-sulfonyl chloride (1.2 eq).
-
Stir the mixture for 15 minutes, then add trimethylsilyl cyanide (1.5 eq) dropwise.
-
Allow the reaction to stir at 10 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO3.
-
Add DBU (2.0 eq) to the mixture to facilitate the elimination step, and stir at room temperature for 1 hour.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-substituted-3-pyridazine carbonitrile.
Protocol 2: UV-Vis Spectroscopic Analysis
This protocol outlines the standard procedure for obtaining high-quality UV-Vis absorption spectra.
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the desired wavelength range (typically >220 nm). Common choices include ethanol, methanol, acetonitrile, and cyclohexane.
-
Sample Preparation: Prepare a stock solution of the purified pyridazine derivative of a known concentration (e.g., 1 mM) in the chosen solvent. From this, prepare a dilute solution (e.g., 10-50 µM) to ensure the absorbance is within the linear range of the instrument (ideally 0.1 - 1.0 AU).
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stable output.
-
Set the desired wavelength range (e.g., 200-600 nm).
-
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline scan. This corrects for any absorbance from the solvent and cuvettes.
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.
-
Place the sample cuvette back into the sample holder. Keep the reference cuvette with the pure solvent in place.
-
Run the sample scan.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each peak.
-
If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is absorbance, c is concentration (mol/L), and l is path length (cm).
-
Integrated Experimental Workflow
The following diagram illustrates the logical flow from chemical synthesis to the final interpretation of spectral data, a self-validating system where characterization confirms the synthetic outcome and informs further molecular design.
Caption: Workflow from synthesis to spectral analysis of pyridazine-3-carbonitriles.
Conclusion
The UV-Vis absorption spectra of substituted pyridazine-3-carbonitriles are a rich source of information about their electronic structure. The positions and intensities of absorption bands are dictated by a delicate interplay between π→π* and n→π* transitions, which can be rationally tuned through the strategic placement of electron-donating and electron-withdrawing substituents. Furthermore, the solvatochromic behavior of these compounds not only aids in the assignment of their electronic transitions but also provides insight into their interaction with the local environment. By following rigorous experimental protocols and applying the theoretical principles outlined in this guide, researchers can effectively leverage UV-Vis spectroscopy as a cornerstone technique in the design, synthesis, and characterization of novel pyridazine derivatives for applications in medicine and materials science.
References
-
Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution | Request PDF. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Langner, R., et al. (2014). Computing UV/vis spectra using a combined molecular dynamics and quantum chemistry approach: bis-triazin-pyridine (BTP) ligands studied in solution. RSC Publishing. Retrieved February 25, 2026, from [Link]
-
Tsuru, S., et al. (2021). Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. PubMed. Retrieved February 25, 2026, from [Link]
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Tsuru, S., et al. (2021). Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. The Journal of Physical Chemistry A. Retrieved February 25, 2026, from [Link]
-
S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as... (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Doss, G. A., et al. (2014). Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. PubMed. Retrieved February 25, 2026, from [Link]
-
Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
ChemInform Abstract: Efficient Synthesis of 5-Substituted-3-pyridazine Carbonitrile via Regioselective Reissert-Type Reaction. (2010). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Pyridazine Derivatives. (2003). HETEROCYCLES, Vol. 60, No. 8. Retrieved February 25, 2026, from [Link]
-
Grazulevicius, J. V., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. Retrieved February 25, 2026, from [Link]
-
Singh, B., et al. (2019). Synthesis, crystal structures and biological evaluation of new pyridazine derivatives. DIAL@UCLouvain. Retrieved February 25, 2026, from [Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved February 25, 2026, from [Link]
-
Al-Omar, M. A., et al. (2010). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. PMC. Retrieved February 25, 2026, from [Link]
-
UV-Visible absorption, β values, β 0 values for thienylpyridazines 3a-e... (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Effect of Solvent. (2023). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]
-
The UV-Vis absorption spectra of III in different solvents. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Solvent Effects in UV-Vis Spectroscopy. (n.d.). Scribd. Retrieved February 25, 2026, from [Link]
-
S. Electronic states for pyridazine at C44 to provide optical... (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
De-Mates, P., & Jones, K. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Retrieved February 25, 2026, from [Link]
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago. Retrieved February 25, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
